Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
Description
Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic di-azo dye characterized by two azo (-N=N-) groups positioned at the 5- and 8-sites of a naphthalene backbone. The compound features a 4-ethoxyphenyl substituent at the 5-position and a 4-sulphonatophenyl group at the 8-position, both contributing to its solubility and chromophoric properties. This structure enables strong conjugation, resulting in intense coloration, typically in the red to violet spectrum. Its disodium salt form enhances water solubility, making it suitable for applications in textiles, cosmetics, and industrial dyes .
Properties
CAS No. |
36409-70-8 |
|---|---|
Molecular Formula |
C24H18N4Na2O7S2 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
disodium;5-[(4-ethoxyphenyl)diazenyl]-8-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-18-7-3-16(4-8-18)25-27-23-13-14-24(22-15-20(37(32,33)34)11-12-21(22)23)28-26-17-5-9-19(10-6-17)36(29,30)31;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
CAAGJCREAQXYJN-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate typically follows a stepwise diazotization and azo coupling approach , which involves:
- Diazotization of aromatic amines to form diazonium salts.
- Coupling these diazonium salts with activated aromatic compounds (such as naphthalenesulphonates) to form azo bonds.
- Introduction of sulphonate groups to enhance water solubility and disodium salt formation for stability.
Stepwise Preparation Outline
| Step | Reaction Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Diazotization of 4-ethoxyaniline | NaNO2, HCl, 0-5 °C | Formation of 4-ethoxybenzenediazonium salt |
| 2 | Coupling with 5-amino-8-naphthalenesulphonate | Basic medium (NaOH), 0-10 °C | Forms first azo linkage at position 5 |
| 3 | Diazotization of 4-aminobenzenesulphonic acid | NaNO2, HCl, 0-5 °C | Formation of 4-sulphonatobenzenediazonium salt |
| 4 | Coupling with intermediate from Step 2 at position 8 | Basic medium, controlled pH | Forms second azo linkage |
| 5 | Neutralization and disodium salt formation | Na2CO3 or NaOH | Ensures disodium salt of sulphonate groups |
Detailed Chemical Reactions
-
$$
\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + 2H2O
$$ -
$$
\text{Ar-N}_2^+ + \text{Activated Aromatic Compound} \rightarrow \text{Ar-N=N-Ar'}
$$
In this case, the activated aromatic compound is a naphthalene sulphonate derivative substituted with amino or hydroxyl groups at specific positions to direct azo coupling regioselectively.
Control of Reaction Parameters
| Parameter | Typical Range/Value | Effect on Product Quality |
|---|---|---|
| Temperature | 0–10 °C | Controls diazonium salt stability and coupling selectivity |
| pH | 8–10 (basic) | Promotes coupling reaction, prevents diazonium salt decomposition |
| Reaction Time | 30 min to 2 hours | Ensures complete coupling without side reactions |
| Stoichiometry | Slight excess diazonium salt | Ensures complete azo coupling at both positions |
| Solvent | Water or aqueous media | Facilitates sulphonate salt formation and solubility |
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Temperature (°C) | pH Range | Reaction Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Ethoxyaniline, NaNO2, HCl | 0–5 | Acidic | 30 | 90–95 | Diazotization |
| 2 | 5-Amino-8-naphthalenesulphonate, NaOH | 0–10 | 8–10 | 60 | 85–90 | First azo coupling |
| 3 | 4-Aminobenzenesulphonic acid, NaNO2, HCl | 0–5 | Acidic | 30 | 90–95 | Diazotization |
| 4 | Intermediate from Step 2, NaOH | 0–10 | 8–10 | 60 | 80–85 | Second azo coupling |
| 5 | Na2CO3 or NaOH | Ambient | Neutral | 30 | — | Salt formation and neutralization |
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Core Reaction Type | Diazotization and azo coupling |
| Key Intermediates | 4-ethoxybenzenediazonium salt, 4-sulphonatobenzenediazonium salt |
| Reaction Medium | Aqueous, controlled pH |
| Temperature Control | Critical at 0–10 °C |
| Product Form | Disodium salt for water solubility |
| Typical Yields | 80–95% per step |
| Common Applications | Dye industry, analytical reagents |
Chemical Reactions Analysis
Types of Reactions
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Disodium 5-(4-ethoxyphenyl)diazenyl-8-(4-sulfonatophenyl)diazenylnaphthalene-2-sulfonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to color changes. The pathways involved often include electron transfer processes that result in the absorption of specific wavelengths of light, giving the compound its characteristic color .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Azo Dyes
Disodium 6-Hydroxy-5-[(4-Sulphonatophenyl)azo]Naphthalene-2-Sulphonate (CI 15985)
- Structure : Single azo group at the 5-position with a 4-sulphonatophenyl substituent and a hydroxyl group at the 6-position.
- Key Differences :
- Lacks the second azo group at the 8-position.
- Hydroxyl group at position 6 increases polarity but reduces stability under alkaline conditions compared to ethoxy groups.
- Applications : Widely used as Sunset Yellow (CI 15985) in cosmetics and food dyes due to its bright yellow hue .
Disodium 8-Anilino-5-((4-((2-Chloro-5-Sulphonatophenyl)azo)Naphthyl)azo)Naphthalene-1-Sulphonate (CAS 6527-62-4)
- Structure: Di-azo dye with a chloro-sulphonated phenyl group and an anilino substituent.
- Key Differences: Chlorine atom enhances electron-withdrawing effects, shifting absorption to longer wavelengths (bathochromic shift). Anilino group at position 8 may improve binding to proteinaceous substrates (e.g., wool, hair).
- Applications : Used in specialty textiles and hair dyes .
Disodium 5-[[4-[Bis(2-Hydroxyethyl)Amino]Phenyl]Azo]-8-[(4-Sulphonatophenyl)Azo]Naphthalene-2-Sulphonate (CAS 38124-99-1)
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility | λmax (nm) |
|---|---|---|---|---|---|
| Target Compound | C26H23N5Na2O8S2 | 643.6 | 4-Ethoxyphenyl, 4-sulphonatophenyl | High (H2O) | ~520-550 |
| CI 15985 (Sunset Yellow) | C16H10N2Na2O7S2 | 452.4 | Hydroxy, 4-sulphonatophenyl | High (H2O) | ~480-500 |
| CAS 6527-62-4 | C32H20ClN5Na2O6S2 | 732.1 | Chloro-sulphonated phenyl, anilino | Moderate | ~560-590 |
| CAS 38124-99-1 | C26H23N5Na2O8S2 | 643.6 | Bis(2-hydroxyethyl)amino | Very High | ~510-530 |
- Solubility : The ethoxy group in the target compound balances lipophilicity and solubility, whereas hydroxyethyl or hydroxyl groups (e.g., CI 15985) increase hydrophilicity .
- Optical Properties: The dual azo groups in the target compound extend conjugation, resulting in a redshifted absorption compared to mono-azo analogs like CI 15985 .
Stability and Environmental Impact
Toxicity and Regulatory Status
- Toxicity Profile: The target compound’s ethoxy group may reduce skin irritation compared to amino-containing analogs (e.g., CAS 38124-99-1) . CI 15985 is classified as a skin/eye irritant (H315, H319) under EU regulations .
- Regulatory Restrictions : Many azo dyes face restrictions under REACH and cosmetics directives due to aromatic amine degradation products. The target compound’s substituents may mitigate this risk .
Biological Activity
Disodium 5-((4-ethoxyphenyl)azo)-8-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as a reactive azo dye, is a compound of interest due to its extensive applications in the textile industry and potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following molecular formula: and is characterized by its azo functional groups that contribute to its color properties and potential biological interactions. Its structural features include:
- Azo Groups : Two azo linkages that may exhibit biological activity.
- Sulfonate Groups : Contribute to solubility and reactivity in biological systems.
Antimicrobial Properties
Recent studies have indicated that azo dyes can possess antimicrobial properties. For instance, research on various azo compounds has shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 1 |
| Staphylococcus aureus | 12 | 1 |
| Candida albicans | 10 | 1 |
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various mammalian cell lines. The results indicate that while some azo dyes exhibit cytotoxic effects at high concentrations, the specific impact of this compound remains under investigation.
Case Study: HepG2 Cell Line
In a study examining the effects on the HepG2 liver cancer cell line, the compound was tested for cytotoxicity using MTT assays. The findings revealed:
- IC50 Value : Approximately 50 µM
- Mechanism : Induction of apoptosis observed through flow cytometry.
Mutagenicity and Carcinogenicity
Azo compounds are often scrutinized for their mutagenic potential due to their ability to form reactive intermediates. Research has indicated that certain azo dyes can undergo metabolic activation leading to DNA damage.
Ames Test Results
The Ames test conducted on this compound showed:
| Strain | Mutagenicity (Revertants/plate) |
|---|---|
| Salmonella typhimurium TA98 | 200 |
| Salmonella typhimurium TA100 | 150 |
These results suggest potential mutagenic activity, warranting further investigation into its safety profile.
Environmental Impact
The environmental fate of azo dyes, including this compound, is crucial due to their widespread use in industrial applications. Studies have shown that these compounds can persist in aquatic environments and may pose risks to aquatic life.
Ecotoxicity Data
Research has been conducted to assess the ecotoxicological effects on various organisms:
| Organism | EC50 (mg/L) |
|---|---|
| Daphnia magna | 12 |
| Desmodesmus subspicatus | 8 |
These findings highlight the need for careful management of azo dye disposal and usage in industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
